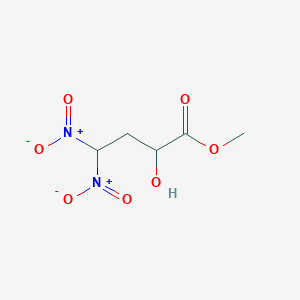
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is an organic compound with the molecular formula C5H7N2O6 This compound is a derivative of butanoic acid, where the hydrogen atoms at the 2nd and 4th positions are replaced by hydroxy and dinitro groups, respectively, and the carboxylic acid group is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester typically involves the nitration of 2-hydroxybutanoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 4th position. The resulting dinitro compound is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, can further purify the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 2-oxo-4,4-dinitrobutanoic acid.
Reduction: 2-hydroxy-4,4-diaminobutanoic acid, methyl ester.
Substitution: 2-hydroxy-4,4-dinitrobutanoic acid.
科学的研究の応用
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Butanoic acid, 2-hydroxy-, methyl ester: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: Contains an additional methyl group at the 2nd position, altering its steric and electronic properties.
2-Hydroxy-4-(methylthio)-butanoic acid: Contains a methylthio group instead of nitro groups, leading to different chemical reactivity and biological activity.
Uniqueness
Butanoic acid, 2-hydroxy-4,4-dinitro-, methyl ester is unique due to the presence of both hydroxy and dinitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5857-64-7 |
|---|---|
分子式 |
C5H8N2O7 |
分子量 |
208.13 g/mol |
IUPAC名 |
methyl 2-hydroxy-4,4-dinitrobutanoate |
InChI |
InChI=1S/C5H8N2O7/c1-14-5(9)3(8)2-4(6(10)11)7(12)13/h3-4,8H,2H2,1H3 |
InChIキー |
HOOREUUOECCGTA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC([N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


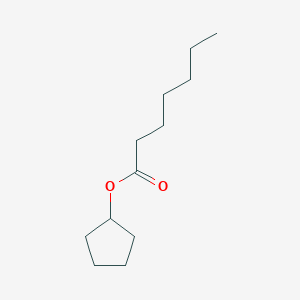


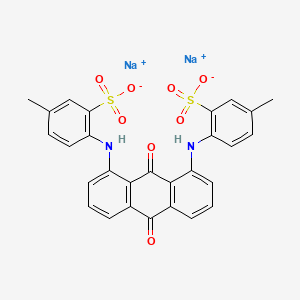

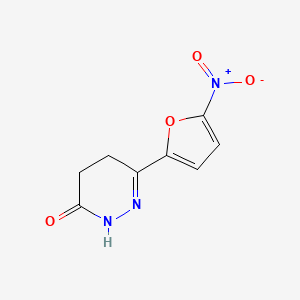
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
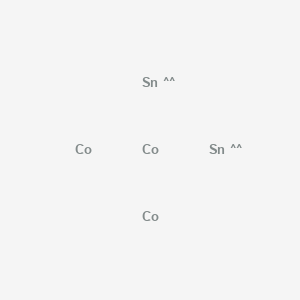
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
